N,9,9-Triphenyl-9H-fluoren-4-amine
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Overview
Description
N,9,9-Triphenyl-9H-fluoren-4-amine: is an organic compound with the molecular formula C31H23N and a molecular weight of 409.53 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl core substituted with three phenyl groups and an amine group at the 4-position. It is a solid at room temperature and is typically stored under an inert atmosphere to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-9H-fluoren-4-amine typically involves the following steps:
Formation of the Fluorenyl Core: The fluorenyl core can be synthesized through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of Grignard reactions, where phenylmagnesium bromide is reacted with the fluorenyl core to form the triphenyl-substituted fluorenyl intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,9,9-Triphenyl-9H-fluoren-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amine group to a halide.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated fluorenyl compounds.
Scientific Research Applications
N,9,9-Triphenyl-9H-fluoren-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N,9,9-Triphenyl-9H-fluoren-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
N,9,9-Triphenyl-9H-fluoren-4-amine can be compared with other similar compounds, such as:
N,9,9-Triphenyl-9H-fluoren-2-amine: Similar structure but with the amine group at the 2-position.
9,9-Diphenyl-9H-fluorene: Lacks the amine group, making it less reactive in certain chemical reactions.
9-Phenyl-9H-fluorene: Contains only one phenyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C31H23N |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N,9,9-triphenylfluoren-4-amine |
InChI |
InChI=1S/C31H23N/c1-4-13-23(14-5-1)31(24-15-6-2-7-16-24)27-20-11-10-19-26(27)30-28(31)21-12-22-29(30)32-25-17-8-3-9-18-25/h1-22,32H |
InChI Key |
AOLWEEPPUNUWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)NC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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